molecular formula C10H8BrNO B8424056 5-Bromo-6-hydroxy-7-methyl-quinoline CAS No. 666735-09-7

5-Bromo-6-hydroxy-7-methyl-quinoline

Cat. No.: B8424056
CAS No.: 666735-09-7
M. Wt: 238.08 g/mol
InChI Key: SYHRGDLQIVYBRE-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-7-methyl-quinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

666735-09-7

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-7-methylquinolin-6-ol

InChI

InChI=1S/C10H8BrNO/c1-6-5-8-7(3-2-4-12-8)9(11)10(6)13/h2-5,13H,1H3

InChI Key

SYHRGDLQIVYBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Hydroxy-7-methylquinoline (76 mg) was dissolved in chlorobenzene (7 ml) to prepare a solution. N-Bromosuccimide (180 mg) and 2,2′-azobisisobutyronitrile (23 mg) were added to the solution, and the mixture was stirred at 80° C. for one hr. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate, the solvent was removed by distillation under the reduced pressure, and the residue was purified by thin layer chromatography using acetone-chloroform to give 5-bromo-6-hydroxy-7-methyl-quinoline (111 mg, yield 97%).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of 5-bromo-6-methoxy-7-methylquinoline (6.5 g, 25.8 mmol) in DCM (150 mL) was added BBr3 slowly (77.3 mL, 1.0 M in DCM, 77.3 mmol). The mixture was stirred for 3 hours and cooled to 0° C. Methanol (40 mL) was added slowly and the mixture was stirred for 20 minutes. The solvents were removed under reduced pressure. The solid was dissolved in methanol (100 mL) and was treated with 1.0 N sodium hydroxide solution (50 mL) (pH ˜12). The mixture was stirred for 12 hours and acetic acid was added to adjust pH to between 4-5. The mixture was filtered and washed with water. The gray solid was dried under reduced pressure to give 5-bromo-7-methylquinolin-6-ol (5.0 g). LCMS-ESI+ (m/z): 238.2, 240.1 (M+H)+, 236.1, 238.0 (M−H).
Quantity
6.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Compound 3D was prepared following the procedure used to prepare compound 1D of Example 1, except that 7-methylquinolin-6-ol (3C) was used instead of compound 1C. LCMS-ESI+ (m/z): 238.1, 240.1 (M+H)+.
Name
compound 1D
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0 (± 1) mol
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reactant
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0 (± 1) mol
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